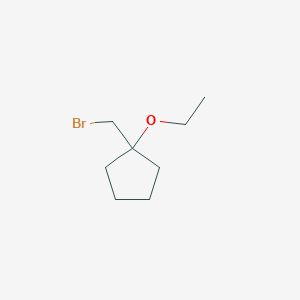

1-(Bromomethyl)-1-ethoxycyclopentane

Description

Systematic Nomenclature and Structural Representation

The compound this compound follows systematic nomenclature guidelines established by the International Union of Pure and Applied Chemistry. The official IUPAC name designation accurately reflects the substitution pattern on the cyclopentane ring system, where the bromomethyl group (-CH₂Br) and ethoxy group (-OCH₂CH₃) are both attached to the same carbon atom (position 1) of the five-membered carbocyclic ring.

The Chemical Abstracts Service has assigned the unique registry number 1249422-25-0 to this compound, providing unambiguous identification within chemical databases and literature. The Molecular Design Limited number MFCD16680757 serves as an additional identifier for this compound within commercial chemical databases.

Structural representation through various chemical notation systems provides comprehensive molecular description. The simplified molecular-input line-entry system notation "CCOC1(CCCC1)CBr" demonstrates the connectivity pattern, clearly indicating the ethoxy substituent (CCO) and bromomethyl group (CBr) attached to the same carbon of the cyclopentane ring. The International Chemical Identifier string "InChI=1S/C8H15BrO/c1-2-10-8(7-9)5-3-4-6-8/h2-7H2,1H3" provides complete structural information including hydrogen atom positions and connectivity.

The corresponding InChI Key "CFCSCADAYXYNPE-UHFFFAOYSA-N" serves as a fixed-length condensed digital representation of the molecular structure, facilitating database searches and structural comparisons. This systematic approach to nomenclature and structural representation ensures precise communication of molecular identity across scientific and commercial platforms.

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₅BrO accurately represents the atomic composition of this compound. This formula indicates the presence of eight carbon atoms, fifteen hydrogen atoms, one bromine atom, and one oxygen atom, reflecting the specific substitution pattern on the cyclopentane framework.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅BrO | |

| Molecular Weight | 207.11 g/mol | |

| Molecular Weight (Alternative) | 207.1081 g/mol | |

| Molecular Weight (Simplified) | 207.1 g/mol |

The molecular weight calculations reveal values ranging from 207.1 to 207.1081 grams per mole, with variations attributable to different precision levels in atomic weight calculations. The most precise value of 207.1081 g/mol reflects high-accuracy atomic weights and represents the standard molecular weight for chemical calculations and analytical applications.

The elemental composition analysis reveals that carbon constitutes approximately 46.4% of the molecular weight, hydrogen accounts for 7.3%, bromine represents 38.6%, and oxygen comprises 7.7% of the total molecular mass. This composition profile reflects the substantial contribution of the bromine atom to the overall molecular weight, characteristic of organobromide compounds.

The molecular formula indicates an unsaturation index of one, entirely accounted for by the cyclopentane ring structure. This saturated nature, except for the ring formation, contributes to the compound's stability and reactivity characteristics.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

While comprehensive spectroscopic data for this compound is limited in the available literature, the structural features provide insight into expected spectroscopic characteristics. The compound's molecular structure suggests distinctive spectroscopic signatures that would facilitate identification and characterization through standard analytical techniques.

Nuclear magnetic resonance spectroscopy would be expected to reveal characteristic patterns reflecting the compound's substituent groups and ring structure. The ethoxy group would likely exhibit typical patterns including a triplet for the methyl group and quartet for the methylene group adjacent to oxygen. The bromomethyl substituent would appear as a characteristic singlet, while the cyclopentane ring protons would display complex multipicity patterns reflecting their chemical environment.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with the quaternary carbon bearing both substituents appearing in a distinctive chemical shift range. The ethoxy carbon atoms would exhibit characteristic signals, while the bromomethyl carbon would appear in the typical range for carbon atoms bearing bromine substituents.

Infrared spectroscopy would reveal characteristic absorption bands corresponding to the compound's functional groups. The ethoxy group would contribute characteristic carbon-oxygen stretching vibrations, while the carbon-bromine bond would exhibit distinctive stretching frequencies in the fingerprint region.

Mass spectrometry analysis would be expected to show the molecular ion peak at mass-to-charge ratio 207, with characteristic fragmentation patterns reflecting the loss of common substituent groups. The presence of bromine would result in characteristic isotope patterns due to the natural abundance of bromine-79 and bromine-81 isotopes.

Thermodynamic Properties and Phase Behavior

The available data indicates that this compound exists as a liquid under standard conditions. This physical state reflects the compound's molecular weight and intermolecular interactions, which are influenced by the presence of both the ethoxy group and the bromomethyl substituent.

The recommended storage temperature of 4°C suggests thermal sensitivity that requires controlled storage conditions to maintain compound stability. This low-temperature storage requirement indicates potential thermal decomposition pathways or volatility concerns that necessitate refrigerated storage for long-term stability.

The liquid state at room temperature is consistent with the molecular weight of approximately 207 g/mol and the structural features that promote intermediate volatility. The presence of the ether oxygen provides some polarity, while the bromine atom contributes to intermolecular interactions through dipole effects and increased molecular weight.

Limited thermodynamic data availability restricts comprehensive analysis of phase behavior, melting point, boiling point, and other critical thermal properties. The storage recommendations suggest that the compound may be sensitive to elevated temperatures, requiring careful handling and storage protocols to prevent degradation.

Solubility Profile and Partition Coefficients

While specific solubility data for this compound is not extensively documented in the available sources, the molecular structure provides insights into expected solubility behavior. The compound contains both polar and nonpolar structural elements that influence its interaction with various solvents.

The ethoxy substituent introduces moderate polarity through the carbon-oxygen bond, potentially enhancing solubility in polar aprotic solvents and alcohols. However, the predominant cyclopentane framework and the presence of the bromomethyl group contribute significant hydrophobic character, likely limiting aqueous solubility.

The structural characteristics suggest that the compound would exhibit favorable solubility in organic solvents such as ethers, alcohols, and halogenated solvents. The presence of the ethoxy group may enhance compatibility with polar organic solvents, while the overall molecular framework supports dissolution in less polar organic media.

Partition coefficient data is not available from the current sources, limiting quantitative assessment of the compound's distribution behavior between aqueous and organic phases. The molecular structure suggests moderate lipophilicity, with the hydrophobic cyclopentane core and bromomethyl group likely dominating the partition behavior despite the presence of the polar ethoxy substituent.

The storage requirement for refrigerated conditions may also reflect solubility considerations, as temperature changes can significantly affect solubility equilibria and potentially lead to precipitation or phase separation in certain solvent systems.

Properties

IUPAC Name |

1-(bromomethyl)-1-ethoxycyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO/c1-2-10-8(7-9)5-3-4-6-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCSCADAYXYNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCCC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The introduction of the bromomethyl group can be achieved by bromination of the methyl substituent adjacent to the ethoxy-substituted carbon:

- Reagents: Bromine sources such as N-bromosuccinimide (NBS) or elemental bromine in the presence of radical initiators or Lewis acids.

- Mechanism: Radical bromination or electrophilic substitution at the benzylic-like position (the methyl group attached to the cyclopentane ring) generates the bromomethyl substituent.

- Solvents: Typically carried out in inert solvents like dichloromethane or carbon tetrachloride under controlled temperature to avoid over-bromination.

- Temperature: Usually 0 to 25 °C to maintain selectivity and yield.

This step converts 1-ethoxy-1-methylcyclopentane into this compound with high specificity.

Reaction Scheme Summary

Analytical and Purification Techniques

- Product Analysis: Gas chromatography (GC) is commonly used to monitor reaction progress and determine conversion and yield percentages.

- Purification: Fractional distillation under reduced pressure is employed to separate the desired product from unreacted starting materials and side products due to differences in boiling points.

- Storage: The purified compound is stored at low temperatures (around 4 °C) to prevent decomposition or side reactions.

Research Findings and Optimization

- The use of ion-exchange resin catalysts allows for mild reaction conditions and high selectivity in the alkoxylation step, minimizing side reactions and by-products.

- Bromination of the methyl group adjacent to the ethoxy-substituted carbon is best controlled at low temperatures to avoid polybromination and degradation.

- The molar ratios and reaction times are optimized to maximize yield and purity of this compound.

- Continuous flow reactors and trickle mode feed systems have been employed in pilot scale to improve reaction control and scalability.

Summary Table of Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-ethoxycyclopentane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation: The ethoxy group can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.

Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Nucleophilic Substitution: Alcohols, amines, or thioethers.

Elimination Reactions: Alkenes.

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Scientific Research Applications

1-(Bromomethyl)-1-ethoxycyclopentane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.

Material Science: It is used in the preparation of polymers and other materials with specific properties.

Biological Studies: The compound can be employed in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-ethoxycyclopentane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The ethoxy group can participate in oxidation reactions, where it is converted to a carbonyl group through the transfer of electrons.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(bromomethyl)-1-ethoxycyclopentane with five structurally related compounds:

Physical Properties and Reactivity

Boiling/Melting Points :

- The hexyloxy derivative (C₁₂H₂₃BrO) has a higher molecular weight (263.22 g/mol) than the ethoxy compound, suggesting increased boiling points due to stronger van der Waals forces .

- The cyclopentene derivative (C₁₁H₁₇Br) likely has a lower melting point than saturated analogs due to reduced symmetry from the double bond .

- Methyl 1-bromocyclopentane-1-carboxylate (C₈H₁₁BrO₂) contains a polar ester group, enhancing solubility in polar aprotic solvents compared to ether-substituted analogs .

- Reactivity: this compound: The bromomethyl group facilitates SN2 reactions, while the ethoxy group is relatively inert under mild conditions . Methanesulfonylcyclohexane (C₈H₁₅BrO₂S): The sulfonyl group strongly withdraws electrons, activating adjacent sites for nucleophilic attack, which is advantageous in pharmaceutical synthesis . Carboxylate ester (C₈H₁₁BrO₂): The electron-withdrawing ester group stabilizes transition states in elimination or substitution reactions, increasing reactivity .

Biological Activity

1-(Bromomethyl)-1-ethoxycyclopentane is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with bromomethyl and ethoxy groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

The molecular formula of this compound is CHBrO. It can be synthesized through the bromination of 1-ethoxycyclopentane using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, typically in an inert solvent such as carbon tetrachloride at room temperature. This method selectively targets the methylene group adjacent to the ethoxy group, yielding the desired product.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromomethyl group serves as a leaving group, allowing nucleophiles such as hydroxide ions or amines to attack the carbon center. This reactivity facilitates the formation of various derivatives that may exhibit distinct biological properties.

Medicinal Chemistry Applications

This compound has potential applications in drug development. Its structure can be modified to enhance biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals. Research indicates that compounds with similar structures exhibit significant binding affinities for specific receptors, such as progesterone receptors, and can inhibit transcriptional activities in cell-based assays .

Enzyme Inhibition Studies

In biological studies, this compound has been utilized to investigate enzyme inhibition mechanisms. For example, derivatives formed from this compound can act as inhibitors for certain enzymes involved in metabolic pathways, providing insights into their mechanisms and potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Study on Progesterone Receptor Antagonists : A class of nonsteroidal progesterone receptor antagonists demonstrated moderate binding affinity and anti-progestational activity in murine models. While not directly related to this compound, these findings highlight the potential for similar compounds to exhibit significant biological effects .

- SAR Investigations : Structure-activity relationship (SAR) studies have shown that modifications to the core structure of related compounds can lead to improved biological activities. This suggests that systematic changes to the structure of this compound may yield derivatives with enhanced efficacy against specific biological targets.

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(Bromomethyl)cyclopentane | Lacks ethoxy group; less versatile | Limited reactivity |

| 1-Ethoxycyclopentane | Lacks bromomethyl group; reduced nucleophilicity | Minimal biological activity |

| 1-(Bromomethyl)-1-methoxycyclopentane | Similar structure; methoxy vs. ethoxy group | Potentially different reactivity |

The comparison illustrates how variations in substituents can significantly influence the reactivity and biological activity of cyclopentane derivatives.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(Bromomethyl)-1-ethoxycyclopentane, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a hydroxymethyl precursor (e.g., 1-(hydroxymethyl)-1-ethoxycyclopentane) using agents like PBr₃ or less toxic alternatives (e.g., N-bromosuccinimide in DMF-free systems) . Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios (1:1.2 precursor-to-brominating agent) critically affect yield. For example, excess brominating agent may lead to over-bromination, reducing selectivity .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the cyclopentane backbone, ethoxy (–OCH₂CH₃) and bromomethyl (–CH₂Br) groups. For instance, the bromomethyl proton resonates at δ 3.4–3.6 ppm .

- IR Spectroscopy : Peaks at ~560 cm⁻¹ (C–Br stretch) and ~1100 cm⁻¹ (C–O–C ether stretch) validate functional groups .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 263.21 (C₁₂H₂₃BrO) confirm molecular weight .

Advanced: How does the ethoxy group influence the reaction mechanism of this compound in nucleophilic substitutions?

The ethoxy group can act as a neighboring group, stabilizing transition states via anchimeric assistance . For example, in SN2 reactions, the ethoxy oxygen may coordinate with the leaving group (Br⁻), lowering activation energy. This effect is observed in similar bicyclic ethers, where ether oxygen participation accelerates substitution rates by 10–100× compared to non-ether analogs . Computational studies (DFT) are recommended to map transition-state geometries .

Advanced: What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact (alkyl bromides are irritants) .

- Ventilation : Use fume hoods to prevent inhalation of vapors (TLV <1 ppm recommended) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Basic: What are the primary applications of this compound in organic synthesis?

It serves as:

- Alkylating Agent : For introducing cyclopentane moieties into nucleophiles (e.g., amines, thiols) .

- Intermediate in Cyclopropanation : Via elimination-addition pathways to form strained bicyclic systems .

- Cross-Coupling Substrate : In Suzuki-Miyaura reactions using Pd catalysts to attach aryl/heteroaryl groups .

Advanced: How can researchers resolve contradictions in reported reactivity data for brominated cyclopentane derivatives?

- Purity Assessment : Use GC-MS or HPLC to rule out impurities (e.g., residual solvents or diastereomers) .

- Control Experiments : Vary solvents (polar aprotic vs. protic) and bases (K₂CO₃ vs. DBU) to isolate steric/electronic effects .

- Meta-Analysis : Cross-reference kinetic data from analogous compounds (e.g., 1-(bromomethyl)cyclohexane) to identify trends .

Advanced: What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

- DFT Calculations : Gaussian or ORCA for transition-state modeling and activation energy barriers .

- Retrosynthetic Tools : Pistachio or Reaxys databases to propose feasible pathways (e.g., bromination of pre-functionalized cyclopentanes) .

- Molecular Dynamics : Simulate solvation effects on reaction kinetics (e.g., DCM vs. THF) .

Advanced: How does this compound interact with biological targets, and what assays are suitable for studying these interactions?

- Covalent Binding : The bromomethyl group may alkylate cysteine residues in proteins (e.g., via Michael addition). Use LC-MS/MS to identify adducts .

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms to assess metabolic stability .

- Cellular Toxicity Screening : MTT assays in HEK293 or HepG2 cells to evaluate cytotoxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.